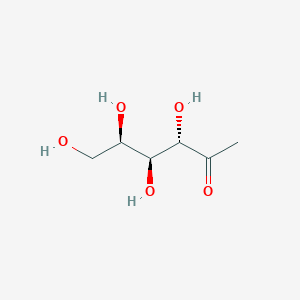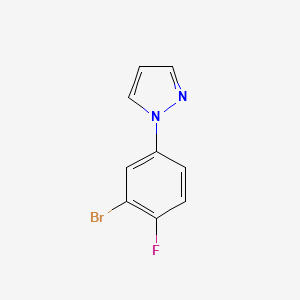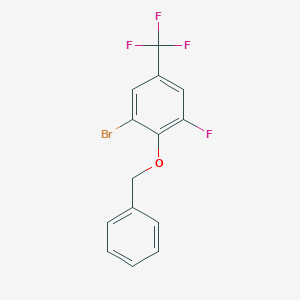
2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with benzyloxy, bromo, fluoro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with a benzene derivative that already contains some of the desired substituents. The following steps outline a possible synthetic route:
Fluorination: The fluoro group can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF).
Trifluoromethylation: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Benzyloxylation: The benzyloxy group can be introduced through a Williamson ether synthesis, where a benzyl halide reacts with a phenol derivative in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromo or fluoro groups.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like bromo, fluoro, and trifluoromethyl can influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzyloxy)-1-bromo-4-fluoro-5-(trifluoromethyl)benzene
- 2-(Benzyloxy)-1-chloro-3-fluoro-5-(trifluoromethyl)benzene
- 2-(Benzyloxy)-1-bromo-3-chloro-5-(trifluoromethyl)benzene
Uniqueness
2-(Benzyloxy)-1-bromo-3-fluoro-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The combination of benzyloxy, bromo, fluoro, and trifluoromethyl groups provides a distinct electronic environment that can be exploited in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C14H9BrF4O |
|---|---|
Molekulargewicht |
349.12 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-2-phenylmethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9BrF4O/c15-11-6-10(14(17,18)19)7-12(16)13(11)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
DPDZGZCQOXKLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
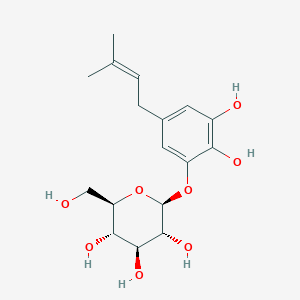
![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)
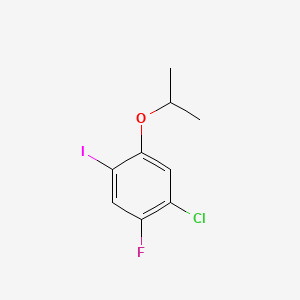
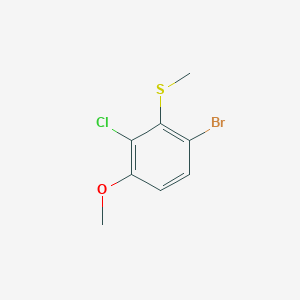


![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
